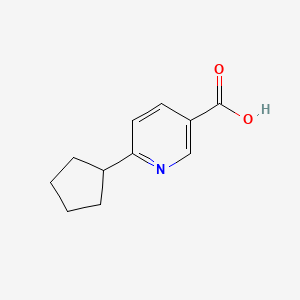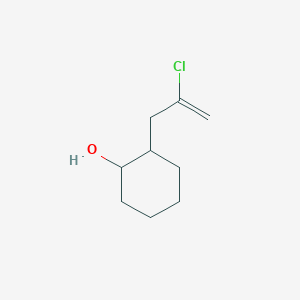
1-(2-Bromophenyl)-3-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-methylcyclohexan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol typically involves the bromination of a phenyl ring followed by the formation of the cyclohexanol structure. One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of HCl can further enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents onto the phenyl ring.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the bromine atom on the phenyl ring acts as an electrophile, facilitating the formation of various substituted products . Additionally, the cyclohexanol structure allows for hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
Comparaison Avec Des Composés Similaires
2-Bromo-2′,6′-diisopropoxy-1,1′-biphenyl: Similar in structure but with different substituents on the phenyl ring.
1-Indanones: Compounds with a similar cyclohexanol structure but different functional groups and biological activities.
Uniqueness: 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol is unique due to its specific combination of a brominated phenyl ring and a cyclohexanol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H17BrO |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-5-4-8-13(15,9-10)11-6-2-3-7-12(11)14/h2-3,6-7,10,15H,4-5,8-9H2,1H3 |
Clé InChI |
CBNWRLJTBYMBBX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(C2=CC=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)





![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
